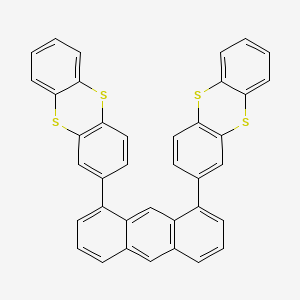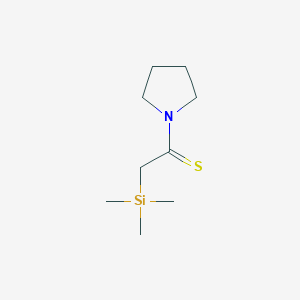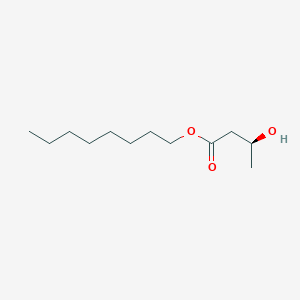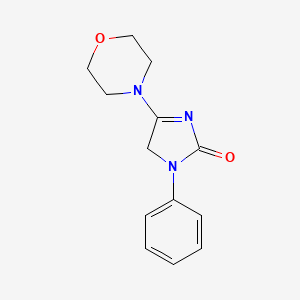![molecular formula C16H16N2O2S2 B12576772 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate CAS No. 438035-68-8](/img/structure/B12576772.png)
2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzene ring, an amino group, and a thiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-phenylethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiocyanate to form the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate can undergo various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl cyanate derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as primary amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfonyl cyanate derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of certain enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The thiocyanate group can also participate in various chemical reactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonamide: Similar structure but lacks the thiocyanate group.
1-Phenylethylamine: Similar structure but lacks the sulfonyl and thiocyanate groups.
Benzene-1-sulfonyl chloride: Similar structure but lacks the amino and thiocyanate groups.
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate is unique due to the presence of both the sulfonyl and thiocyanate groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
438035-68-8 |
|---|---|
Molekularformel |
C16H16N2O2S2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
[2-[(4-methylphenyl)sulfonylamino]-1-phenylethyl] thiocyanate |
InChI |
InChI=1S/C16H16N2O2S2/c1-13-7-9-15(10-8-13)22(19,20)18-11-16(21-12-17)14-5-3-2-4-6-14/h2-10,16,18H,11H2,1H3 |
InChI-Schlüssel |
CAQMQBNMQHSQIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



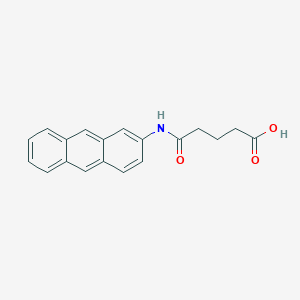
![(2S)-2-[(4-Methoxyphenyl)methyl]piperazine](/img/structure/B12576708.png)
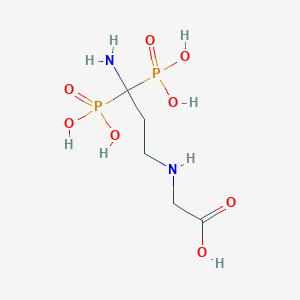
![2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline](/img/structure/B12576715.png)
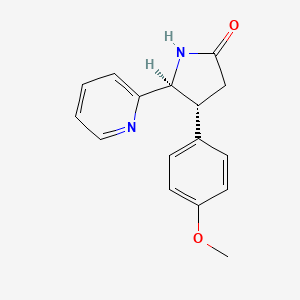

![Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]-](/img/structure/B12576740.png)
